molecular formula C19H24N4O2S2 B4269352 N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

Katalognummer B4269352
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: GOOODRSIVYMRKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide, also known as ADAMTS-13 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of thrombotic thrombocytopenic purpura (TTP). TTP is a rare blood disorder that causes blood clots to form in small blood vessels throughout the body, leading to a range of serious complications. In

Wirkmechanismus

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor works by binding to the catalytic site of this compound, preventing it from cleaving vWF. This leads to increased levels of vWF in the blood, which promotes platelet adhesion and aggregation, leading to the formation of blood clots. By inhibiting the activity of this compound, this compound inhibitor reduces the risk of blood clots and improves blood flow in patients with TTP.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects on the body. By inhibiting the activity of this compound, it increases the levels of vWF in the blood, which promotes platelet adhesion and aggregation, leading to the formation of blood clots. However, in patients with TTP, this effect is beneficial as it reduces the risk of blood clots and improves blood flow. This compound inhibitor also has potential applications in the treatment of other disorders that involve abnormal blood clotting, such as stroke and myocardial infarction.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound and does not affect other metalloprotease enzymes in the body. This makes it an ideal tool for studying the role of this compound in the regulation of blood clotting. However, this compound inhibitor has several limitations as well. It is a complex organic compound that is difficult and expensive to synthesize, which limits its availability for lab experiments. Additionally, it has potential off-target effects that may interfere with the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor. One area of research is the development of more efficient and cost-effective synthesis methods for this compound inhibitor. This would increase its availability for lab experiments and clinical trials. Another area of research is the evaluation of its safety and efficacy in humans. Clinical trials are currently underway to evaluate the use of this compound inhibitor in the treatment of TTP, and further studies are needed to determine its potential applications in other disorders that involve abnormal blood clotting. Finally, the role of this compound in the regulation of blood clotting is still not fully understood, and further studies are needed to elucidate its mechanisms of action and potential therapeutic targets.

Wissenschaftliche Forschungsanwendungen

N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide inhibitor has been extensively studied for its potential applications in the treatment of TTP. TTP is caused by a deficiency of this compound, a metalloprotease enzyme that cleaves von Willebrand factor (vWF) in the blood. This compound inhibitor works by inhibiting the activity of this compound, leading to increased levels of vWF in the blood and reducing the risk of blood clots. Several studies have shown promising results in the use of this compound inhibitor in animal models of TTP, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Eigenschaften

IUPAC Name

4-(2,3-dimethylphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-14-4-3-5-18(15(14)2)22-10-12-23(13-11-22)19(26)21-16-6-8-17(9-7-16)27(20,24)25/h3-9H,10-13H2,1-2H3,(H,21,26)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOODRSIVYMRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.